molecular formula C14H17N5O2S B2516775 2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine CAS No. 2380034-45-5

2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine

Cat. No.: B2516775
CAS No.: 2380034-45-5
M. Wt: 319.38
InChI Key: YGYPNQAYLLUTFL-UHFFFAOYSA-N
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Description

2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with piperidine under specific conditions to form the piperidin-3-yl derivative. This intermediate is then reacted with pyrimidine derivatives to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine apart is its unique combination of the thiadiazole and pyrimidine rings, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-10-12(22-18-17-10)13(20)19-7-2-4-11(8-19)9-21-14-15-5-3-6-16-14/h3,5-6,11H,2,4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYPNQAYLLUTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCCC(C2)COC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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